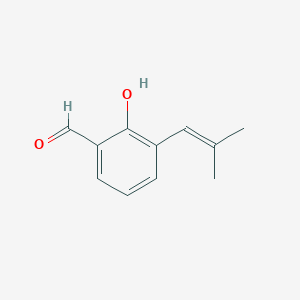
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane (CNTTFB) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a powerful nitro-containing compound that has been used in the synthesis of a variety of pharmaceuticals and drug derivatives. This compound has also been used in the study of various biochemical and physiological processes.
Wirkmechanismus
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is a powerful nitro-containing compound that has been used in the synthesis of a variety of pharmaceuticals and drug derivatives. 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been found to act as a pro-oxidant and can induce the formation of reactive oxygen species (ROS). It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates.
Biochemical and Physiological Effects
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been found to have a variety of biochemical and physiological effects on cells and organisms. It has been found to induce oxidative stress, which can lead to the production of ROS and the inhibition of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has also been found to have an effect on the regulation of gene expression and the activation of signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane in laboratory experiments has several advantages. It is a highly reactive compound that can be used to induce oxidative stress and the formation of ROS. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is a highly toxic compound and must be handled with care.
Zukünftige Richtungen
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has a wide range of applications in the scientific research field, and there are many potential future directions for this compound. For example, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to study the effects of oxidative stress on cells and organisms, as well as to develop novel compounds for the treatment of cancer and other diseases. Additionally, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to study the regulation of gene expression and the activation of signal transduction pathways. Furthermore, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to develop novel compounds for the treatment of neurological disorders. Finally, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to study the effects of environmental pollutants on cells and organisms.
Synthesemethoden
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is synthesized by a two-step procedure that involves the reaction of 6-chloromethyl-2,2,3-trifluorobenzaldehyde and 7-nitro-2,2,3-trifluorobenzoyl chloride. First, the 6-chloromethyl-2,2,3-trifluorobenzaldehyde is treated with sodium hydroxide to form a sodium salt. This salt is then reacted with 7-nitro-2,2,3-trifluorobenzoyl chloride in the presence of a base to form 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane.
Wissenschaftliche Forschungsanwendungen
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been used in a variety of scientific research applications. It has been used in the synthesis of novel pharmaceuticals and drug derivatives, as well as in the study of various biochemical and physiological processes. 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been used in the synthesis of a variety of antifungal and antibacterial compounds, as well as in the synthesis of novel compounds for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
7-(chloromethyl)-2,3,3-trifluoro-6-nitro-2H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO4/c10-3-4-1-6-7(2-5(4)14(15)16)18-9(12,13)8(11)17-6/h1-2,8H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADROANGVGWVXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)F)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














